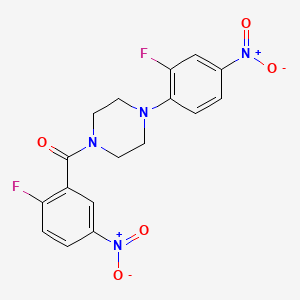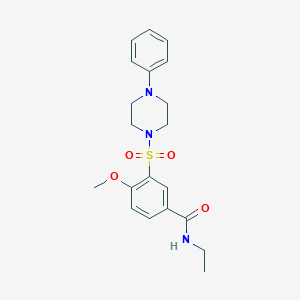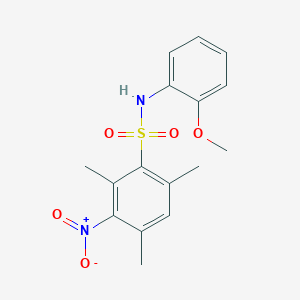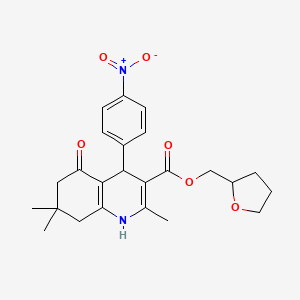
1-(2-FLUORO-4-NITROPHENYL)-4-(2-FLUORO-5-NITROBENZOYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine is a synthetic organic compound characterized by the presence of fluorine and nitro groups on a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of nitro groups to the aromatic rings.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Coupling Reaction: Formation of the piperazine ring and subsequent attachment of the fluorinated nitrobenzoyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Replacement of fluorine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products:
Reduction: Formation of 1-(2-amino-4-nitrophenyl)-4-(2-amino-5-nitrobenzoyl)piperazine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, which could lead to the discovery of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity, potentially modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoro-4-nitrophenyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
- 1-(2-Fluoro-4-nitrophenyl)-4-(2-bromo-5-nitrobenzoyl)piperazine
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-(2-fluoro-5-nitrobenzoyl)piperazine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Eigenschaften
IUPAC Name |
(2-fluoro-5-nitrophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O5/c18-14-3-1-11(22(25)26)9-13(14)17(24)21-7-5-20(6-8-21)16-4-2-12(23(27)28)10-15(16)19/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLUJCQLNVFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N'-(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B5134455.png)
![5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5134459.png)
![[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B5134462.png)
![3-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B5134463.png)
![6-methoxy-3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}-2H-chromen-2-one](/img/structure/B5134472.png)

![N-cyclopentyl-2-imidazol-1-yl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]acetamide](/img/structure/B5134489.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B5134508.png)
![1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)


![2-[(3-bromophenyl)methylsulfanyl]-N-ethylacetamide](/img/structure/B5134528.png)

